molecular formula C13H19NO2 B15241395 Benzyl 2-amino-3,3-dimethylbutanoate

Benzyl 2-amino-3,3-dimethylbutanoate

Cat. No.: B15241395
M. Wt: 221.29 g/mol
InChI Key: CFEYNMWFKQPQMR-UHFFFAOYSA-N
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Description

Benzyl 2-amino-3,3-dimethylbutanoate (CAS: 1955506-74-7) is a branched-chain amino acid ester with a molecular formula of C₁₃H₂₀ClNO₂ (as its hydrochloride salt) and a molecular weight of 257.76 g/mol . It is synthesized via reductive amination or catalytic homologation reactions, as demonstrated in protocols involving methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride and benzaldehyde in dichloroethane . The compound’s structural rigidity and lipophilic benzyl group make it a candidate for drug development, particularly in anticonvulsant and pain-attenuating therapeutics .

Properties

IUPAC Name

benzyl 2-amino-3,3-dimethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2,3)11(14)12(15)16-9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEYNMWFKQPQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-amino-3,3-dimethylbutanoate typically involves the esterification of 2-amino-3,3-dimethylbutanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-amino-3,3-dimethylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the reagent used.

Scientific Research Applications

Benzyl 2-amino-3,3-dimethylbutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in enzyme inhibition and as a substrate in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The exact mechanism of action of Benzyl 2-amino-3,3-dimethylbutanoate is not fully understood. it is believed to interact with specific molecular targets and pathways in the body. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl 2-amino-3,3-dimethylbutanoate belongs to a family of amino acid esters with varying ester groups and substituents. Below is a comparative analysis with key analogs:

Ethyl (R)-2-amino-3,3-dimethylbutanoate

  • Molecular Formula: C₈H₁₇NO₂
  • Molecular Weight : 159.23 g/mol
  • Synthesis: Prepared via esterification of 2-amino-3,3-dimethylbutanoic acid with ethanol, achieving a reference yield of 52% .
  • Key Differences :
    • The ethyl ester group reduces steric hindrance compared to the benzyl group, enhancing solubility in polar solvents.
    • Lower molecular weight may improve bioavailability but reduces lipophilicity, limiting blood-brain barrier penetration compared to the benzyl derivative.
  • Applications : Primarily used as a chiral building block in asymmetric synthesis .

Methyl (2S)-2-amino-3,3-dimethylbutanoate Hydrochloride

  • Molecular Formula: C₇H₁₄ClNO₂
  • Molecular Weight : 191.65 g/mol
  • Synthesis : Generated via acid-catalyzed esterification, followed by hydrochloride salt formation. A key intermediate in synthesizing the benzyl derivative .
  • Key Differences :
    • The methyl ester group offers even higher solubility in aqueous media but lacks the aromatic π-system of benzyl, reducing interactions with hydrophobic enzyme pockets.
    • Lower steric bulk facilitates faster metabolic clearance.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Molecular Formula: C₁₃H₁₉NO₂
  • Molecular Weight : 221.30 g/mol
  • Synthesis: Reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol .
  • Key Differences: Replaces the amino acid ester with a benzamide moiety, enabling N,O-bidentate coordination for metal-catalyzed C–H functionalization. The hydroxyl group enhances hydrogen-bonding capacity, making it suitable for catalysis rather than therapeutic use .

Physicochemical and Pharmacological Comparisons

Table 1: Structural and Functional Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Profile Primary Applications
This compound HCl 257.76 Benzyl ester, amino Lipophilic Anticonvulsants, pain relief
Ethyl (R)-2-amino-3,3-dimethylbutanoate 159.23 Ethyl ester, amino Moderate polarity Chiral intermediates
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 221.30 Benzamide, hydroxyl Polar Metal catalysis

Key Findings :

  • Bioactivity: this compound derivatives exhibit 10–20× higher anticonvulsant activity in rodent models compared to ethyl or methyl analogs, attributed to enhanced brain penetration via the benzyl group .
  • Synthetic Flexibility: The benzyl ester’s stability under cross-coupling conditions (e.g., Suzuki-Miyaura) allows modular aryl substitutions, enabling photophysical tuning in bisquinazolinones .
  • Metabolic Stability : The hydrochloride salt form improves crystallinity and shelf-life compared to free-base analogs .

Biological Activity

Benzyl 2-amino-3,3-dimethylbutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzyl group attached to a 2-amino-3,3-dimethylbutanoate backbone. Its molecular formula is C13H19NO2C_{13}H_{19}NO_2 with a molecular weight of approximately 221.30 g/mol. The unique structure contributes to its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the benzyl group enhances binding affinity, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor signaling pathways, affecting cellular responses.

These interactions suggest a role in various biochemical processes that may be relevant for therapeutic applications.

Biological Activity Overview

Research indicates that this compound has several notable biological activities:

  • Antiproliferative Effects : It has shown potential in inhibiting the growth of cancer cell lines.
  • Enzyme-Substrate Interactions : Used in studies to understand enzyme mechanisms and substrate specificity.

Table 1: Biological Activities and Effects

Activity TypeDescriptionReference
AntiproliferativeInhibits growth in cancer cell lines (IC50 values)
Enzyme InhibitionAffects specific enzyme activities
Biochemical AssaysServes as a substrate in enzyme studies

Case Studies and Research Findings

  • Antiproliferative Activity :
    • A study evaluated the antiproliferative effects of similar compounds and indicated that modifications to the benzyl group could enhance activity against various cancer cell lines. For instance, analogs showed IC50 values ranging from 5.7 to 12.2 μM against U-937 and SK-MEL-1 cells, indicating significant potency .
  • Mechanistic Insights :
    • Research on enzyme interactions revealed that this compound could act as a competitive inhibitor for certain enzymes, affecting their catalytic efficiency. This was demonstrated through kinetic studies where varying concentrations of the compound altered enzyme activity significantly .

Comparative Analysis with Similar Compounds

This compound can be compared with other amino acid derivatives to highlight its unique properties:

CompoundStructure CharacteristicsBiological Activity
Benzyl (2S)-2-amino-3-hydroxypropanoateHydroxyl group presentModerate antiproliferative
Benzyl (2S)-2-amino-3-methylbutanoateMethyl group instead of dimethylLower activity
Benzyl (2S)-2-amino-3,3-dimethylpentanoateLonger carbon chainVariable effects

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